molecular formula C13H14O2 B14403341 1-[(Naphthalen-2-yl)oxy]propan-1-ol CAS No. 89360-33-8

1-[(Naphthalen-2-yl)oxy]propan-1-ol

Cat. No.: B14403341
CAS No.: 89360-33-8
M. Wt: 202.25 g/mol
InChI Key: SUWBRDNXWOBCOI-UHFFFAOYSA-N
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Description

1-[(Naphthalen-2-yl)oxy]propan-1-ol is a secondary alcohol featuring a naphthalene moiety substituted at the 2-position via an ether linkage to the propanol chain. The hydroxyl group resides on the terminal carbon (C1) of the propane backbone. This structural configuration imparts distinct physicochemical properties, including moderate polarity due to the hydroxyl group and aromatic hydrophobicity from the naphthalene system.

Properties

CAS No.

89360-33-8

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-naphthalen-2-yloxypropan-1-ol

InChI

InChI=1S/C13H14O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13-14H,2H2,1H3

InChI Key

SUWBRDNXWOBCOI-UHFFFAOYSA-N

Canonical SMILES

CCC(O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Naphthalen-2-yl)oxy]propan-1-ol typically involves the reaction of naphthol with an appropriate propanol derivative under basic conditions. A common method includes the Williamson ether synthesis, where naphthol is deprotonated using a strong base such as sodium hydride, followed by reaction with 1-bromopropanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Naphthalen-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield naphthol and propanol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Oxidation: Naphthalen-2-yl-propanone.

    Reduction: Naphthalen-2-yl-propane.

    Substitution: Naphthol and propanol derivatives.

Scientific Research Applications

1-[(Naphthalen-2-yl)oxy]propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-2-yl)oxy]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can intercalate with aromatic amino acids in proteins, while the propanol group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1-[(Naphthalen-2-yl)oxy]propan-1-ol, with key differences in substituent positions, functional groups, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Synthesis & Applications Reference
2-(Naphthalen-1-yl)propan-1-ol C₁₃H₁₄O - Naphthalene at C1 of propane chain
- Hydroxyl at C1
Synthesized via iron-catalyzed β-methylation; potential alcohol intermediate in drug synthesis .
3-(1-((tert-Butyldimethylsilyl)oxy)naphthalen-2-yl)propan-1-ol C₂₀H₃₀O₂Si - Naphthalen-2-yl with silyl-protected oxygen
- Hydroxyl at C3
Intermediate in C–N bond-forming reactions; silyl group enhances stability during synthesis .
1-(Diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol C₁₇H₂₃NO₂ - Amino group at C1
- Naphthalen-1-yloxy at C3
Used in medicinal chemistry for its basicity; potential precursor for antihypertensive agents .
1-[(2-Methoxyphenyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol C₂₀H₂₁NO₃ - Methoxyphenylamino group
- Naphthalen-1-yloxy at C3
Explored for its structural complexity; research applications in receptor modulation .
(S)-1-(Naphthalen-2-yl)propan-1-ol C₁₃H₁₄O - Stereospecific (S)-configuration
- Lacks ether oxygen
Configuration assigned via kinetic resolution; highlights stereochemical influence on reactivity .

Key Findings from Comparative Analysis:

Substituent Position Effects :

  • Naphthalen-2-yl derivatives (e.g., this compound) exhibit distinct electronic effects compared to naphthalen-1-yl analogs due to differences in aromatic ring electron density. For example, 2-(naphthalen-1-yl)propan-1-ol lacks the ether oxygen, reducing its polarity .
  • Silyl-protected derivatives (e.g., tert-butyldimethylsilyl ethers) show enhanced stability in synthetic routes, enabling efficient C–N bond formation .

Functional Group Influence: Amino-substituted analogs (e.g., 1-(diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol) demonstrate increased basicity, broadening their utility in pH-sensitive reactions . Hydroxyl-containing compounds (e.g., the target compound) exhibit hydrogen-bonding capabilities, impacting solubility and crystallinity, as seen in naphthalen-1-ylmethanol’s crystal structure .

Biological Activity :

  • Carbamate derivatives of naphthalen-2-yl groups (e.g., 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate) show antimicrobial activity (MICs = 21–42 µM against MRSA), suggesting that hydroxyl-to-carbamate modifications enhance bioactivity .
  • Simpler alcohols like the target compound may lack comparable antimicrobial potency but serve as precursors for active derivatives.

Synthetic Methods: Eco-friendly iron-catalyzed etherification (e.g., reactions of 1-(naphthalen-2-yl)ethanol with primary alcohols) achieves moderate-to-high yields (58–88%), highlighting sustainable routes for related compounds . Stereospecific synthesis (e.g., (S)-1-(naphthalen-2-yl)propan-1-ol) underscores the importance of chiral resolution in medicinal chemistry .

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